molecular formula C6H10N4O B014843 4-Amino-2-dimethylamino-6-hydroxypyrimidine CAS No. 76750-84-0

4-Amino-2-dimethylamino-6-hydroxypyrimidine

Cat. No. B014843
CAS RN: 76750-84-0
M. Wt: 154.17 g/mol
InChI Key: ZBWZIUPJSKQVQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 6-aminopyrimidines involves regiospecific cyclocondensation reactions, highlighting the potential pathways for synthesizing 4-Amino-2-dimethylamino-6-hydroxypyrimidine. One method involves the reaction of 6-aminopyrimidines with 2-dimethylaminomethylenetetralone hydrochloride, leading to the production of benzo[h]pyrimido[4,5-b]quinolines, indicating a framework for synthesizing complex pyrimidine derivatives through specific reaction conditions (Quiroga et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 4-Amino-2-dimethylamino-6-hydroxypyrimidine, can be elucidated using techniques like NMR and X-ray crystallography. Studies on similar compounds have revealed the importance of hydrogen bonding in establishing the molecular structure, where molecules are linked by N-H...N and N-H...O hydrogen bonds, forming specific motifs and contributing to the stability and reactivity of these compounds (Glidewell et al., 2003).

Chemical Reactions and Properties

4-Amino-2-dimethylamino-6-hydroxypyrimidine can participate in various chemical reactions, including nucleophilic substitution and cyclocondensation, which are pivotal in modifying its structure for targeted applications. For example, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines showcases the type of reactions and modifications that can be applied to the pyrimidine core for enhancing its biological activity (Chhabria et al., 2007).

Scientific Research Applications

Metabolite Analysis

4-Amino-2-dimethylamino-6-hydroxypyrimidine is identified as a metabolite in human urine following exposure to pirimicarb, an insecticide. Advanced analytical methods, such as gas chromatography-mass spectrometry, are utilized to detect and quantify this compound and other related hydroxypyrimidines in biological samples. This detection is crucial for monitoring exposure to pirimicarb and understanding its metabolic pathways in humans (Hardt & Angerer, 1999).

Chemical Synthesis and Transformation

4-Amino-2-dimethylamino-6-hydroxypyrimidine is involved in unique chemical reactions, such as the anomalous halogen to dimethylamino replacement, which has implications in synthetic chemistry. These reactions, catalyzed by compounds like ethylenediamine, demonstrate the potential of 4-Amino-2-dimethylamino-6-hydroxypyrimidine in synthesizing novel chemical structures (Yamamoto, 1982).

Biological Properties

Research into the biological properties of 4-Amino-2-dimethylamino-6-hydroxypyrimidine derivatives has shown their potential in inhibiting immune-activated nitric oxide production. This finding is significant in understanding the immune-modulatory effects of these compounds, with implications for therapeutic research (Jansa et al., 2014).

Structural Analysis and Crystallography

The compound's involvement in structural studies, particularly in tautomerism and crystallography, is noteworthy. Understanding the tautomeric forms and crystal structures of 4-Amino-2-dimethylamino-6-hydroxypyrimidine derivatives enhances our knowledge of their chemical behavior and stability, which is essential for pharmaceutical and chemical applications (Hall, Bertke, & Swift, 2016).

Future Directions

While specific future directions for “4-Amino-2-dimethylamino-6-hydroxypyrimidine” are not available, it’s worth noting that research into pyrimidine derivatives is ongoing, given their wide occurrence in nature and their presence in many synthetic compounds3.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-amino-2-(dimethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H3,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZIUPJSKQVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282106
Record name 4-Amino-2-dimethylamino-6-hydroxypyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID40282106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-dimethylamino-6-hydroxypyrimidine

CAS RN

76750-84-0
Record name 76750-84-0
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Record name 4-Amino-2-dimethylamino-6-hydroxypyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
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